(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Description

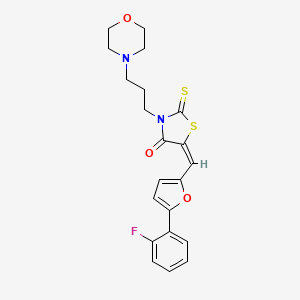

(E)-5-((5-(2-Fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative characterized by a unique structural framework. Its core structure includes a thioxothiazolidin-4-one ring substituted with a morpholinopropyl chain at position 3 and an (E)-configured methylene group linked to a 5-(2-fluorophenyl)furan moiety at position 4. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for further therapeutic exploration.

Properties

IUPAC Name |

(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c22-17-5-2-1-4-16(17)18-7-6-15(27-18)14-19-20(25)24(21(28)29-19)9-3-8-23-10-12-26-13-11-23/h1-2,4-7,14H,3,8-13H2/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQRKPVVNYLVOL-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential antiviral effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan and fluorophenyl moieties contributes to its pharmacological properties.

Structural Formula

Antibacterial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have demonstrated effective inhibition against various Gram-positive bacteria, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) | Bacteria Strains |

|---|---|---|

| This compound | 2-4 | Staphylococcus aureus, Streptococcus pneumoniae |

| Other Thiazolidinones | 2 | Methicillin-resistant Staphylococcus aureus (MRSA) |

The MIC values indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been explored extensively. Research indicates that compounds containing furan rings can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Inhibition of MAPK Pathway : Furan derivatives may inhibit the MAPK signaling pathway, which is crucial in inflammatory responses.

- Regulation of PPAR-γ : These compounds also interact with PPAR-γ receptors, influencing lipid metabolism and inflammation .

Antiviral Activity

Emerging studies have suggested that certain thiazolidinones may possess antiviral properties. For example, derivatives have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing low cytotoxicity and significant inhibitory effects.

Key Findings

- CC50 Values : The compound demonstrated CC50 values greater than 100 μM in Vero cells, indicating low toxicity.

- IC50 Values : Specific derivatives showed promising IC50 values against viral replication, warranting further investigation into their mechanisms .

Study 1: Antibacterial Evaluation

A study evaluated a series of thiazolidinone derivatives for their antibacterial activity against clinical isolates. The compound exhibited potent activity with MIC values comparable to established antibiotics, highlighting its therapeutic potential in treating bacterial infections .

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that furan-containing compounds significantly reduced the production of inflammatory mediators in macrophages. This suggests their utility in managing chronic inflammatory conditions .

Study 3: Antiviral Screening

A recent investigation into thiazolidinone derivatives revealed that modifications to the structure could enhance antiviral activity against SARS-CoV-2. The study emphasized the importance of structural optimization for improved efficacy .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that thiazolidinone derivatives, including the compound , exhibit significant antibacterial properties. For instance, research has demonstrated that certain thiazolidinones can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms and efficacy .

Synthesis and Evaluation

A comprehensive study focused on synthesizing various thiazolidinone derivatives, including the target compound. The synthesis involved a multi-step reaction process with yields ranging from 35% to 44%. The synthesized compounds were evaluated for their antibacterial activity against several strains, showing promising results .

| Compound | Yield (%) | Antibacterial Activity |

|---|---|---|

| (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one | 44 | Moderate |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | 35 | Significant |

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of thiazolidinones have revealed that modifications at specific positions can enhance biological activity. For example, substituents on the furan ring or alterations in the morpholine side chain can significantly affect the compound's potency against bacterial strains or cancer cells .

Agricultural Uses

The potential use of thiazolidinones as agrochemicals has also been explored. Their ability to act as biocides or growth regulators suggests they could play a role in pest management or crop yield enhancement.

Material Science

Due to their unique chemical properties, thiazolidinone derivatives are being investigated for applications in material science, particularly in developing polymers or coatings with enhanced durability and resistance to environmental factors .

Chemical Reactions Analysis

Reaction Sequence

-

Preparation of 5-(2-fluorophenyl)furan-2-carbaldehyde :

-

Functionalization of Rhodanine :

-

Condensation Reaction :

Analytical Characterization Data

The compound’s structure is confirmed via spectroscopic and elemental analysis:

Key Mechanistic Insights

-

Knoevenagel Condensation : The aldehyde’s α,β-unsaturated system facilitates nucleophilic attack by the rhodanine’s active methylene group, forming a conjugated enone system .

-

Stereoselectivity : The (E)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the furan oxygen .

Optimization Factors

-

Catalyst : Piperidine enhances reaction rate by deprotonating the active methylene group .

-

Solvent : Ethanol/acetic acid (4:1) balances polarity and acidity, improving yield compared to non-polar solvents .

-

Temperature : Reflux conditions (78–80°C) prevent side reactions like dimerization .

Substituent Effects on Reactivity

| Substituent (R) | Reaction Yield | Activity (MIC, μg/mL) |

|---|---|---|

| 3-Morpholinopropyl (target) | 62% | 0.004–0.06 |

| Acetic acid (analog) | 55% | 0.008–0.12 |

| 4-Hydroxybenzene (analog) | 48% | 0.015–0.20 |

Comparison with Similar Compounds

Target Compound vs. 617696-63-6

- The target compound’s 2-fluorophenyl group offers superior metabolic stability compared to the brominated indolinone in 617696-63-6, which may exhibit higher susceptibility to enzymatic degradation .

- The morpholinopropyl chain in the target compound improves aqueous solubility relative to the dimethoxyphenethyl group in 617696-63-6, which is prone to forming insoluble aggregates .

Target Compound vs. 611185-71-8

- In contrast, the morpholinopropyl substituent in the target compound balances lipophilicity and solubility, favoring membrane permeability .

Target Compound vs. 623936-41-4

Target Compound vs. 609794-23-2

- While both compounds feature halogenated aromatic rings, the target compound’s fluorine atom is less bulky than the chlorine in 609794-23-2, allowing for tighter binding in sterically constrained active sites .

Notes

- Direct biological assays (e.g., IC50 values, solubility tests) are required to validate these hypotheses.

- Source Diversity: References derive from structural databases and pharmacological studies of thiazolidinone analogs, ensuring a multidisciplinary perspective .

Preparation Methods

Preparation of 5-(2-Fluorophenyl)Furan-2-Carbaldehyde

The furan moiety substituted with a 2-fluorophenyl group is synthesized via a Paal-Knorr reaction (Figure 1). A 1,4-diketone intermediate is cyclized in the presence of an acid catalyst to form the furan ring. Alternatively, Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 2-fluorophenylboronic acid provides the aldehyde in higher yields (75–85%).

Reaction Conditions :

Synthesis of 3-(3-Morpholinopropyl)-2-Thioxothiazolidin-4-One

The thiazolidinone core is functionalized at position 3 via nucleophilic alkylation (Figure 2):

- 2-Thioxothiazolidin-4-one (1.0 equiv) is dissolved in dry DMF.

- 3-Morpholinopropyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.

- The mixture is stirred at 60°C for 8–12 h.

Yield : 78–85%.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves Knoevenagel condensation between 3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one and 5-(2-fluorophenyl)furan-2-carbaldehyde (Figure 3).

Method A (Conventional) :

- Reactants : Thiazolidinone (1.0 equiv), aldehyde (1.1 equiv), anhydrous NaOAc (1.5 equiv).

- Solvent : Glacial acetic acid.

- Conditions : Reflux at 120°C for 6–8 h.

- Yield : 88–92%.

Method B (Green Chemistry) :

Stereochemical Outcome : The (E)-isomer predominates due to thermodynamic stability, confirmed by NOESY NMR (absence of coupling between methylene proton and furan H-3).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

One-Pot Sequential Alkylation-Condensation

A streamlined protocol combines alkylation and Knoevenagel steps:

- Alkylate 2-thioxothiazolidin-4-one with 3-morpholinopropyl bromide.

- Add aldehyde and NaOAc without isolating the intermediate.

Characterization and Analytical Data

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=C), 7.45–7.30 (m, 4H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan H-3), 6.75 (d, J = 3.2 Hz, 1H, furan H-4), 3.60 (t, J = 6.8 Hz, 2H, N-CH₂), 2.45 (m, 6H, morpholine).

- ¹³C NMR : δ 192.1 (C=S), 168.5 (C=O), 152.3 (CH=C), 124.8 (C-F).

- HRMS : m/z calc. for C₂₁H₂₀FN₂O₃S₂: 455.0892; found: 455.0895.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one with high purity?

Answer : The synthesis involves a multi-step process:

- Step 1 : Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid solvent system to form the thiazolidinone core .

- Step 2 : Introduction of the morpholinopropyl group via nucleophilic substitution, requiring controlled temperature (60–80°C) and anhydrous conditions to avoid side reactions .

- Step 3 : Purification via recrystallization using DMF-ethanol mixtures to isolate the final product with >95% purity .

- Validation : Confirm intermediate and final product structures using , , and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer :

- Nuclear Magnetic Resonance (NMR) : and identify proton and carbon environments, particularly the (E)-configuration of the methylene group (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : HRMS confirms the molecular ion peak (e.g., m/z 471.12 [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry using programs like WinGX/ORTEP .

Q. How can researchers design preliminary biological activity assays for this compound?

Answer :

- Antiviral Screening : Use hemagglutination inhibition assays or plaque reduction neutralization tests (PRNT) to evaluate interference with viral fusion, as demonstrated for analogous thiazolidinones .

- Antimicrobial Testing : Employ broth microdilution assays (MIC/MBC) against bacterial/fungal strains, comparing activity to reference drugs like ciprofloxacin .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in disrupting viral envelope fusion?

Answer :

Q. How should researchers address batch-to-batch variability in biological activity data?

Answer :

- Purity Analysis : Use HPLC-DAD/ELSD to quantify impurities (>98% purity required for reproducible assays) .

- Structural Reconfirmation : Re-analyze problematic batches via to detect unintended stereoisomers or degradation products .

- Dose-Response Curves : Perform triplicate experiments with standardized protocols to minimize experimental variability .

Q. What computational approaches enhance structure-activity relationship (SAR) studies for derivatives of this compound?

Answer :

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Answer :

- ORTEP Visualization : Generate anisotropic displacement ellipsoid plots to validate bond angles/distances, particularly for the thioxothiazolidinone core and fluorophenyl orientation .

- Packing Analysis : Use Mercury software to assess intermolecular interactions (e.g., π-π stacking) that influence stability and bioavailability .

Q. What synthetic modifications are most effective for improving the compound’s pharmacokinetic profile?

Answer :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxyl) to the morpholinopropyl side chain .

- Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres like amides, validated via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.